Specific Scientific Field: This application falls under the field of Forensic Science and Drug Analysis .
Comprehensive and Detailed Summary of the Application: 2-Aminocyclohexanone is used as a basic structure in the creation of Ketamine analogues . These analogues have been emerging in recent years and are causing severe health and social problems worldwide . They achieve physiological reactions similar to or even more robust than the prototype of ketamine by changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) .
Methods of Application or Experimental Procedures: The mass spectrometry (MS) fragmentation pathways and fragments of ketamine analogues have certain regularity . Eight ketamine analogues are systematically investigated by GC-QTOF/MS and LC-Q-Orbitrap MS/MS with the positive mode of electrospray ionization . The MS fragmentation patterns of ketamine analogues are summarized according to high-resolution MS data .
Results or Outcomes Obtained: The α-cleavage of carbon bond C1-C2 in the cyclohexanone moiety and further losses of CO, methyl radical, ethyl radical and propyl radical are the characteristic fragmentation pathways of ketamine analogues in EI-MS mode . The loss of H2O or the sequential loss of RN1NH2, CO and C4H6 are the distinctive fragmentation pathways of ketamine analogues in ESI-MS/MS mode . Moreover, these MS fragmentation patterns are first introduced for the rapid screening of ketamine analogues in suspicious powder .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application: 2-Aminocyclohexanone is used in a novel Beckmann fission reaction to produce 2-(4-Cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole . This compound is obtained by treating 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride in acetic acid .
Methods of Application or Experimental Procedures: The reaction of 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride is carried out in acetic acid at below 50 °C . This reaction differs from the reaction of 2-aminocyclohexanone oxime and free ethyl acetimidate in neutral solvents, which produces only 2-methyl-4,5,6,7-tetrahydrobenzimidazole .
Results or Outcomes Obtained: The reaction of 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride in acetic acid results in the formation of 2-(4-Cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole . This outcome is attributed to a novel Beckmann fission reaction of dimeric 2-aminocyclohexanone oxime .
2-Aminocyclohexanone is characterized by its structure, which includes a cyclohexane ring attached to an amino group and a carbonyl group (ketone). The presence of both functional groups gives it distinct chemical properties, allowing it to participate in various reactions. The compound is typically presented as a colorless to light yellow liquid or solid, depending on the conditions.
Several methods have been developed for synthesizing 2-aminocyclohexanone:
2-Aminocyclohexanone finds applications in various fields:
Interaction studies involving 2-aminocyclohexanone focus on its reactivity with other chemical species. The compound's ability to form derivatives through reactions with amines and carbonyl compounds highlights its versatility as a building block in organic synthesis. Additionally, studies on its degradation products provide insight into its stability and reactivity under various conditions.
Several compounds share structural similarities with 2-aminocyclohexanone. Here is a comparison highlighting their uniqueness:
Compound Name | Structure | Notable Features |
---|---|---|
2-Aminocyclohexanone | C₆H₁₁NO | Contains both amino and ketone functional groups |
2-Aminocyclopentanone | C₅H₉NO | Similar structure but with a five-membered ring |
Cyclohexylamine | C₆H₁₃N | Lacks the carbonyl group; primarily an amine |
3-Aminocyclohexanone | C₆H₁₁NO | Amino group positioned differently on the ring |
2-Aminocyclohexanone (CAS: 22374-48-7) is an organic compound with the molecular formula $$ \text{C}6\text{H}{11}\text{NO} $$. Its IUPAC name, 2-aminocyclohexan-1-one, reflects a cyclohexane ring substituted with a ketone group at position 1 and an amino group at position 2. The compound’s structure is characterized by a six-membered aliphatic ring, where the amino and ketone functional groups create a stereochemical environment that enables diverse reactivity.
Property | Value | Source Reference |
---|---|---|
Molecular Weight | 113.16 g/mol | |
Density | 1.023 g/cm³ | |
Boiling Point | 213.9°C at 760 mmHg | |
Flash Point | 83.2°C | |
XLogP3 | -0.1 | |
Hydrogen Bond Donors | 1 |
The compound’s $$ \text{SMILES} $$ notation, $$ \text{C1CCC(=O)C(C1)N} $$, and $$ \text{InChIKey} $$, $$ \text{KMLPEYHLAKSCGX-UHFFFAOYSA-N} $$, further define its connectivity and stereochemical configuration.
2-Aminocyclohexanone serves as a versatile intermediate in organic synthesis. Its dual functional groups enable participation in condensation, cyclization, and protection-deprotection strategies:
Recent studies emphasize the compound’s role in cutting-edge chemical methodologies:
Ongoing research also explores its utility in chiral ligand design. For example, enantiopure 2-aminocyclohexanol derivatives, synthesized via mandelic acid resolution, achieve up to 96% enantiomeric excess in asymmetric phenyl transfer reactions. These advancements underscore the compound’s enduring relevance in synthetic and medicinal chemistry.